2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate
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Overview
Description
2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, azo groups, and benzoate esters, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the bromination of phenol derivatives, followed by the formation of azo compounds through diazotization and coupling reactions. The final step involves esterification to introduce the benzoate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and azo groups play a crucial role in its reactivity and biological activity. For instance, the azo groups can undergo reduction to form amines, which may interact with cellular components and disrupt biological processes .
Comparison with Similar Compounds
Similar Compounds
2,6-dibromo-4-methylphenol: Shares the bromine substitution pattern but lacks the azo and benzoate groups.
2,6-dibromo-4-methylaniline: Similar bromine substitution but contains an amine group instead of the azo and benzoate groups
Uniqueness
2,6-dibromo-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl benzoate is unique due to its combination of bromine atoms, azo groups, and benzoate ester, which confer distinct chemical and biological properties.
Properties
CAS No. |
339240-95-8 |
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Molecular Formula |
C26H17Br2N3O2 |
Molecular Weight |
563.2 g/mol |
IUPAC Name |
[2,6-dibromo-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C26H17Br2N3O2/c27-23-15-18(16-24(28)25(23)33-26(32)19-7-3-1-4-8-19)17-29-20-11-13-22(14-12-20)31-30-21-9-5-2-6-10-21/h1-17H |
InChI Key |
UBCCWDGGTRKEEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)Br |
Origin of Product |
United States |
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